molecular formula C9H12FNO B13072795 3-(2-Fluoroethoxy)-4-methylaniline

3-(2-Fluoroethoxy)-4-methylaniline

Cat. No.: B13072795
M. Wt: 169.20 g/mol
InChI Key: FYLAJGCWSDZSEG-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluoroethoxy group attached to the benzene ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with 2-fluoroethanol under specific conditions. One common method is the nucleophilic substitution reaction, where 4-methylaniline reacts with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Fluoroethoxy)-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroethoxy)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluoroethoxy and methyl groups on the aniline ring enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

3-(2-fluoroethoxy)-4-methylaniline

InChI

InChI=1S/C9H12FNO/c1-7-2-3-8(11)6-9(7)12-5-4-10/h2-3,6H,4-5,11H2,1H3

InChI Key

FYLAJGCWSDZSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OCCF

Origin of Product

United States

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